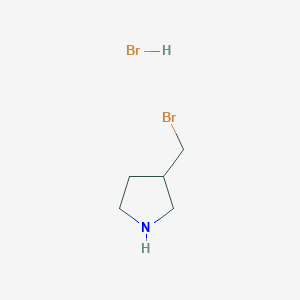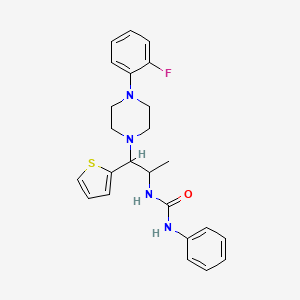![molecular formula C19H16N4O B2989624 2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoline-4-carbonitrile CAS No. 2380170-77-2](/img/structure/B2989624.png)
2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoline-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, an azetidine ring, and a quinoline ring. The exact structure would depend on the specific arrangement and bonding of these rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of multiple functional groups, it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include properties like solubility, melting point, boiling point, and reactivity.Aplicaciones Científicas De Investigación
Anticancer Activity
Quinoline and its derivatives, including 2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoline-4-carbonitrile, have shown effective anticancer activity. These compounds work by inhibiting various cancer drug targets such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms. The structural versatility of quinoline allows the generation of diverse derivatives with specific activity against cancer cells, highlighting their potential in cancer drug development and refinement (Solomon & Lee, 2011).
Antibacterial Activity
The 2-aminomethyl-1-azetidinyl group, closely related to the core structure of 2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoline-4-carbonitrile, has been found to significantly enhance the activity of quinolones against bacterial infections. These compounds have shown potent antibacterial properties, outperforming standard treatments like sparfloxacin in certain instances. This demonstrates the potential of quinoline derivatives in developing new antibacterial agents (Fujita et al., 1998).
Photovoltaic and Electronic Applications
Quinoline derivatives have also found applications in photovoltaic and electronic devices. Films of quinoline compounds have been used to fabricate organic–inorganic photodiode fabrication, showing promising photovoltaic properties. These derivatives demonstrate rectification behavior and photovoltaic properties under both dark and illumination conditions, indicating their potential in developing efficient photodiodes and solar cells (Zeyada et al., 2016).
Safety And Hazards
The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential health effects. It’s important to handle all chemicals with appropriate safety precautions.
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]quinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c20-9-15-8-19(22-18-6-2-1-5-17(15)18)23-11-14(12-23)13-24-16-4-3-7-21-10-16/h1-8,10,14H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNDJRGMXZNFIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3C(=C2)C#N)COC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoline-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

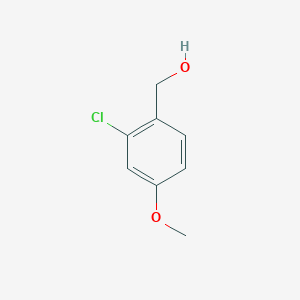
![Benzyl (2R)-2-[(2S)-oxolan-2-yl]pyrrolidine-1-carboxylate](/img/structure/B2989542.png)
![N-[(4-fluorophenyl)methyl]-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide](/img/structure/B2989545.png)
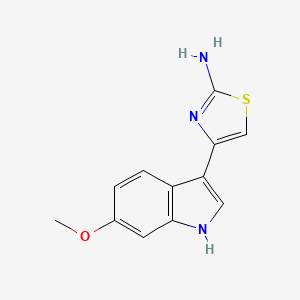

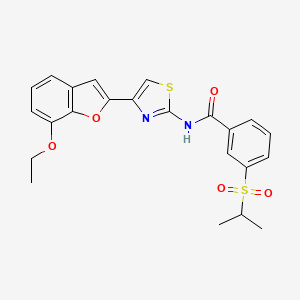
![N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide](/img/structure/B2989555.png)
![Tert-butyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)
![(Z)-2-(4-((2-(3-chlorophenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)phenoxy)acetamide](/img/structure/B2989557.png)
![2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2989559.png)
![2-[3-(Dimethylamino)propylamino]-4-(3-nitroanilino)-4-oxobutanoic acid](/img/structure/B2989560.png)
![3-[5,6-dichloro-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2989562.png)
